2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide
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Overview
Description
2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide is a chemical compound with the molecular formula C10H6Cl2N2OS. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiophene ring substituted with chlorine atoms and a pyridine ring attached to a carboxamide group.
Mechanism of Action
- By targeting JARID1B, the compound affects epigenetic modifications, potentially influencing gene transcription and cellular processes .
- H3K4 methylation status influences gene activation or repression. Inhibition of JARID1B by the compound may lead to changes in gene expression profiles .
- Impact on Bioavailability :
- Cellular effects may include altered proliferation, differentiation, and responses to environmental cues .
- Efficacy and Stability :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions, including halogenation and cyclization.
Substitution with Chlorine Atoms: The thiophene ring is then chlorinated at the 2 and 5 positions using reagents such as chlorine gas or N-chlorosuccinimide.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiophene derivatives with reduced functional groups.
Substitution: Formation of thiophene derivatives with different substituents at the 2 and 5 positions.
Scientific Research Applications
2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloropyridine: Shares the pyridine ring and chlorine substitution but lacks the thiophene and carboxamide groups.
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Contains pyridine rings and carboxamide groups but differs in the overall structure and substitution pattern.
Uniqueness
2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide is unique due to its specific combination of a thiophene ring, chlorine atoms, and a pyridine ring attached to a carboxamide group
Properties
IUPAC Name |
2,5-dichloro-N-pyridin-3-ylthiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2OS/c11-8-4-7(9(12)16-8)10(15)14-6-2-1-3-13-5-6/h1-5H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXVQIKOGRNZPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=C(SC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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